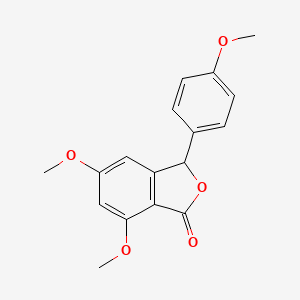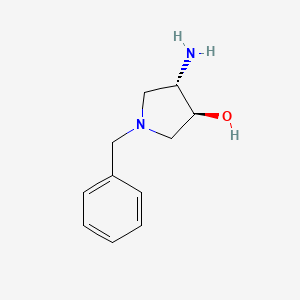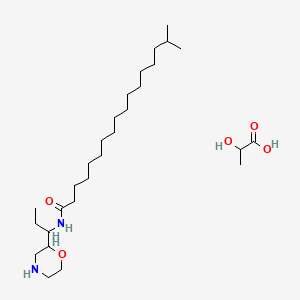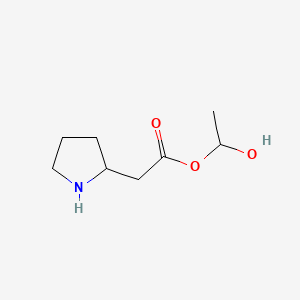![molecular formula C12H12N2O9S2 B593710 Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt CAS No. 139767-85-4](/img/new.no-structure.jpg)
Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt is a complex organic compound with the molecular formula C12H12N2O9S2K2. This compound is notable for its unique structure, which includes a pyrazolinone ring substituted with a carboxylate group and a disulfophenyl group. The presence of dipotassium ions enhances its solubility in water, making it useful in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt typically involves a multi-step process:
Formation of the Pyrazolinone Core: The initial step involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazolinone core.
Introduction of the Disulfophenyl Group: The pyrazolinone intermediate is then reacted with 2,5-disulfobenzene diazonium salt under acidic conditions to introduce the disulfophenyl group.
Carboxylation: The resulting compound undergoes carboxylation using carbon dioxide in the presence of a base to form the carboxylate group.
Neutralization and Salt Formation: Finally, the compound is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the initial condensation and subsequent reactions.
Continuous Flow Systems: Employing continuous flow systems for carboxylation and neutralization to enhance efficiency and yield.
Purification: The final product is purified using crystallization and filtration techniques to ensure high purity.
化学反应分析
Types of Reactions
Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the disulfophenyl group to a thiophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium hydroxide for neutralization and substitution reactions.
Major Products
Sulfonic Acid Derivatives: From oxidation reactions.
Thiophenyl Derivatives: From reduction reactions.
Functionalized Pyrazolinones: From substitution reactions.
科学研究应用
Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and proteins, altering their activity.
Pathways Involved: It can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
相似化合物的比较
Similar Compounds
- Ethyl 3-carboxylate-[1-(2-sulfophenyl)]-2-pyrazolin-5-one dipotassium salt
- Ethyl 3-carboxylate-[1-(2,4-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt
Uniqueness
Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt is unique due to the specific positioning of the disulfophenyl group, which imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns.
This detailed overview provides a comprehensive understanding of Ethyl 3-carboxylate-[1-(25-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
139767-85-4 |
|---|---|
分子式 |
C12H12N2O9S2 |
分子量 |
392.353 |
IUPAC 名称 |
2-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C12H12N2O9S2/c1-2-23-12(16)8-6-11(15)14(13-8)9-5-7(24(17,18)19)3-4-10(9)25(20,21)22/h3-5H,2,6H2,1H3,(H,17,18,19)(H,20,21,22) |
InChI 键 |
PFBINBGMVFPGBG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


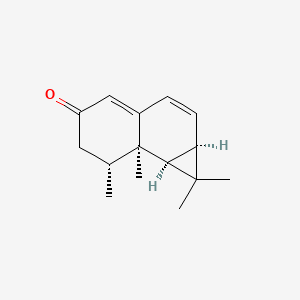
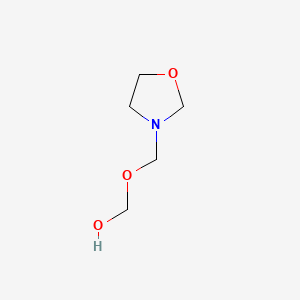
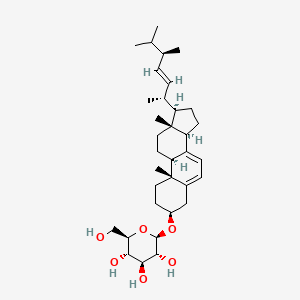
![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)
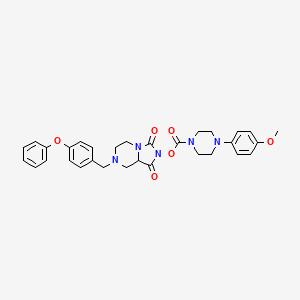
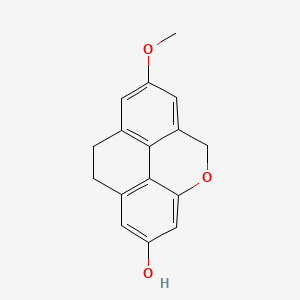
![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)
